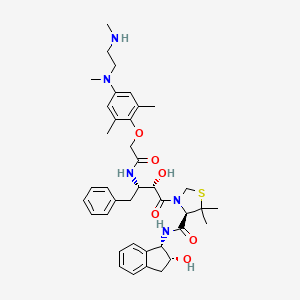
(R)-3-((2S,3S)-3-(2-(2,6-dimethyl-4-(methyl(2-(methylamino)ethyl)amino)phenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10740 is a peptidomimetic inhibitor specifically designed to target plasmepsin, an aspartic protease enzyme found in the malaria parasite Plasmodium falciparum. This compound has shown significant potency against chloroquine-sensitive strains of the parasite, making it a promising candidate for antimalarial drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KNI-10740 involves the incorporation of a 2-aminoethylamino substituent into the peptidomimetic structure. The key steps include:
Formation of the peptide backbone: This is achieved through standard peptide synthesis techniques, involving the coupling of amino acids using reagents like N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.
Introduction of the 2-aminoethylamino group: This step involves the reaction of the peptide intermediate with 2-aminoethylamine under mild conditions to introduce the desired substituent.
Industrial Production Methods
Industrial production of KNI-10740 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
KNI-10740 primarily undergoes:
Substitution reactions: The 2-aminoethylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The peptide bonds in KNI-10740 can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like alkyl halides can be used under basic conditions.
Hydrolysis: Acidic or basic solutions can be employed to break peptide bonds.
Major Products Formed
Substitution reactions: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are the constituent amino acids and the 2-aminoethylamino group.
Scientific Research Applications
KNI-10740 has several applications in scientific research:
Antimalarial research: It is used to study the inhibition of plasmepsin and its effects on the malaria parasite.
Biochemistry: It serves as a tool to understand the structure and function of aspartic proteases.
Drug development: KNI-10740 is a lead compound in the development of new antimalarial drugs.
Mechanism of Action
KNI-10740 exerts its effects by inhibiting plasmepsin, an enzyme crucial for the digestion of hemoglobin in the malaria parasite. The compound binds to the active site of plasmepsin, preventing it from cleaving peptide bonds in hemoglobin. This inhibition disrupts the parasite’s ability to obtain nutrients, ultimately leading to its death .
Comparison with Similar Compounds
Similar Compounds
- KNI-10742
- KNI-10743
- KNI-10823
- KNI-10333
- KNI-10343
- KNI-10395
Uniqueness
KNI-10740 is unique due to its specific 2-aminoethylamino substituent, which enhances its potency against chloroquine-sensitive strains of Plasmodium falciparum. it exhibits reduced activity against multi-drug resistant strains, highlighting the need for further optimization .
Properties
Molecular Formula |
C39H51N5O6S |
|---|---|
Molecular Weight |
717.9 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-[2,6-dimethyl-4-[methyl-[2-(methylamino)ethyl]amino]phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C39H51N5O6S/c1-24-18-28(43(6)17-16-40-5)19-25(2)35(24)50-22-32(46)41-30(20-26-12-8-7-9-13-26)34(47)38(49)44-23-51-39(3,4)36(44)37(48)42-33-29-15-11-10-14-27(29)21-31(33)45/h7-15,18-19,30-31,33-34,36,40,45,47H,16-17,20-23H2,1-6H3,(H,41,46)(H,42,48)/t30-,31+,33-,34-,36+/m0/s1 |
InChI Key |
LDLOTPBPEFKMMQ-SQKWSBCUSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)N(C)CCNC |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)N(C)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849884.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-fluorophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849885.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-methylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849894.png)
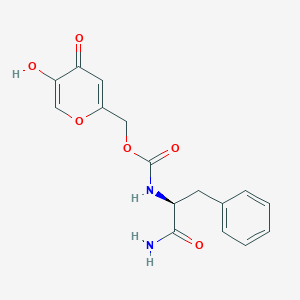
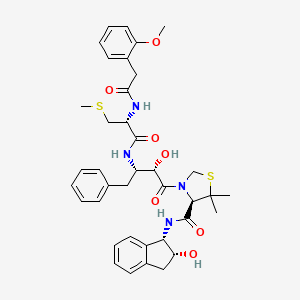
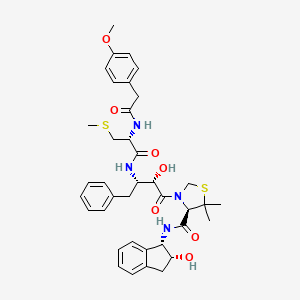
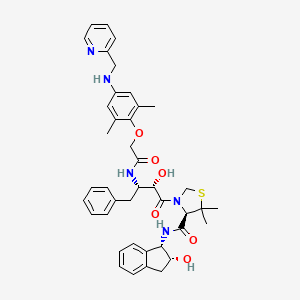
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-pentylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849927.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-ethylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849949.png)
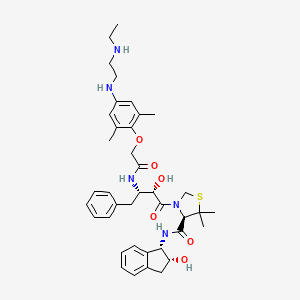
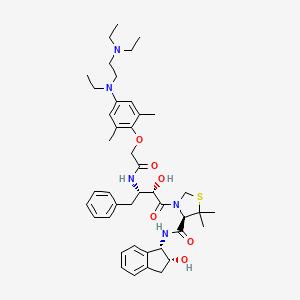
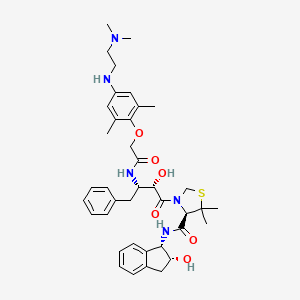
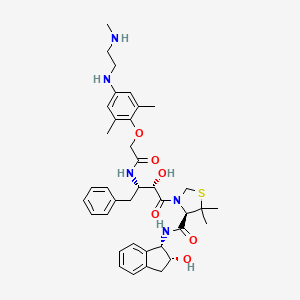
![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)
